Diphenhydramine
Description
Historical Development and Research Evolution
This compound hydrochloride was synthesized in 1943 by George Rieveschl and Fred Huber at the University of Cincinnati during research on muscle relaxants. Patented by Parke-Davis (now Pfizer), it became the first prescription antihistamine in the U.S. in 1946. Early studies focused on its dual antihistaminic and sedative properties, with the 1960s revealing weak serotonin reuptake inhibition—a discovery that later informed SSRI antidepressant development. By the 1970s, its anticholinergic effects were leveraged for Parkinson’s disease-associated tremors, expanding its therapeutic scope.
Table 1: Milestones in this compound Development
Current Research Landscape
Contemporary studies emphasize this compound’s pharmacokinetic variability and safety limitations:
- Elderly Populations : Elimination half-life extends to 13.5 hours vs. 4.3 hours in young adults, increasing anticholinergic burden.
- Cognitive Risks : Meta-analyses associate prolonged use with 40–53% higher dementia incidence.
- Synthetic Innovations : Continuous-flow synthesis using mass spectrometry-guided microreactors improves yield and purity.
Table 2: Pharmacokinetic Variability by Age Group
| Parameter | Young Adults | Elderly |
|---|---|---|
| Half-life (hours) | 4.3 ± 0.3 | 13.5 ± 3.0 |
| Plasma Clearance | 600–1300 mL/min | Reduced by 40% |
| Protein Binding | 78–85% | Unchanged |
Significance in Academic Pharmaceutical Studies
This compound hydrochloride remains a model compound for investigating:
- Receptor Polymorphism Effects : CYP2D6 poor metabolizers exhibit 3-fold higher plasma concentrations.
- Blood-Brain Barrier Permeability : LogP of 3.3 enables CNS penetration, informing sedative drug design.
- Anticholinergic Toxicity : Standard for studying delirium mechanisms in critically ill patients.
Structure
3D Structure
Properties
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUWRFHKOJYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147-24-0 (hydrochloride), 88637-37-0 (citrate (1:1)) | |
| Record name | Diphenhydramine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022949 | |
| Record name | Diphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diphenhydramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
150-165 °C at 2.00E+00 mm Hg, BP: 165 °C at 3 mm Hg, BP: 150-165 °C at 2.0 mm Hg | |
| Record name | Diphenhydramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIPHENHYDRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 3.06X10+3 mg/L at 37 °C | |
| Record name | Diphenhydramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIPHENHYDRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil | |
CAS No. |
58-73-1, 147-24-0 | |
| Record name | Diphenhydramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenhydramine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenhydramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenhydramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENHYDRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GTS82S83M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPHENHYDRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diphenhydramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161-162, Crystals from absolute alcohol + ether; mp: 166-170 °C; bitter taste; pH of 1% aqueous solution about 5.5; 1 g dissolves in: 1 mL water, 2 mL alcohol, 50 mL acetone, 2 mL chloroform; very slightly soluble in benzene, ether. Slowly darkens on exposure to light. Stable under ordinary conditions. /Diphenhydramine hydrochloride/, 168 °C | |
| Record name | Diphenhydramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIPHENHYDRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diphenhydramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Procedure
The reaction proceeds via a two-step mechanism:
-
Dehydration of benzhydrol : Benzhydrol undergoes dehydration in the presence of an acid catalyst, forming a reactive oxonium intermediate.
-
Nucleophilic attack by DMAE : The oxonium intermediate reacts with DMAE, resulting in ether bond formation and subsequent generation of this compound.
Key steps :
-
Benzhydrol (1 mol) is dissolved in toluene or xylene, followed by catalyst addition (0.1–0.5 mol% relative to benzhydrol).
-
The mixture undergoes reflux at 110–140°C under atmospheric pressure until water separation ceases.
-
DMAE (1.2–1.5 mol equivalents) is added, and the reaction continues under reflux to facilitate etherification.
-
Post-reaction, the mixture is cooled to 40°C, washed with aqueous NaOH, and concentrated to yield crude this compound. Hydrochloride salt formation is achieved via HCl gas bubbling or aqueous HCl addition.
Optimization and Yield
-
Catalyst selection : Tosic acid outperforms methanesulfonic acid in yield (92–95% vs. 88–90%) due to superior proton-donating capacity.
-
Solvent impact : Xylene enhances reaction rate compared to toluene (reflux temperature: 140°C vs. 110°C).
-
Purification : Recrystallization from ethanol-water mixtures achieves >99% purity.
Continuous Flow Synthesis for Green Manufacturing
A breakthrough in this compound hydrochloride production is the continuous flow method, which eliminates solvents and minimizes waste. This approach, developed by MIT researchers, leverages microreactor technology to enhance atom economy and scalability.
Process Design and Parameters
The synthesis involves the reaction of chlorodiphenylmethane (CDM) with DMAE in a pressurized flow reactor:
-
Reactor configuration : A 720 μL PFA tubing reactor with a 75 psi back-pressure regulator (BPR) to vaporize water in situ.
-
Reagents : CDM (5.62 M) and DMAE (9.93 M) are pumped at controlled flow rates (16.7 μL/min and 28.3 μL/min, respectively) to achieve a 16-minute residence time.
-
Neutralization : In-line quenching with 3 M NaOH (180 μL/min) followed by hexane extraction isolates the product.
Key advantages :
Comparative Performance
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction time | 6–8 hours | 16 minutes |
| Solvent consumption | 5 L/kg product | 0 L/kg product |
| Purity | 99% | 99.5% |
| Energy consumption | High | Low |
Granulation-Based Formulation for Enhanced Bioavailability
Post-synthesis, this compound hydrochloride is often formulated into granules to improve dissolution and bioavailability. The patent CN103989639A outlines a wet granulation method using microcrystalline cellulose (MCC) and pregelatinized starch.
Formulation Protocol
-
Dissolution : this compound hydrochloride (4% w/w) is dissolved in water (1:1–3:1 water-to-drug ratio).
-
Wet mixing : The aqueous solution is blended with MCC (28% w/w), corn starch (31.25% w/w), and pregelatinized starch (28% w/w).
-
Granulation : A 10% corn starch binder is added, followed by sieving (16 mesh) and fluid-bed drying (80°C, 7000 m³/h airflow).
-
Lubrication : Granules are mixed with silicon dioxide (1.25% w/w), carboxymethyl starch sodium (3.75% w/w), and stearic acid (1.25% w/w).
Performance Metrics
| Parameter | Value |
|---|---|
| Disintegration time | 180 seconds |
| Dissolution rate (30 min) | 98.9% |
| Tablet hardness | 15.5–17.5 kgf |
| Friability | 0.02–0.08% |
Environmental and Industrial Considerations
Waste Management
Chemical Reactions Analysis
Types of Reactions: Diphenhydramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
Medical Applications
1. Allergy Treatment
- Indications : Diphenhydramine is commonly used for allergic reactions, including hay fever and urticaria.
- Administration : It can be administered orally or via injection in acute settings.
- Effectiveness : Studies indicate that it remains one of the most utilized antihistamines for acute allergic reactions in emergency departments .
2. Insomnia Management
- Mechanism : Its sedative properties make it a popular over-the-counter option for short-term management of insomnia.
- Research Findings : Clinical studies have shown significant improvements in sleep latency and total sleep time when used as a sleep aid .
3. Motion Sickness and Vertigo
- Use Case : this compound is effective in preventing nausea and vomiting associated with motion sickness.
- Combination Therapy : It is often combined with other agents like 8-chlorotheophylline to enhance its anti-nausea effects .
4. Neurological Applications
- Dystonia Treatment : Research has explored its use in managing acute dystonic reactions caused by antipsychotic medications.
- Anxiolytic Effects : There are ongoing investigations into its potential anxiolytic and antidepressant properties due to its interaction with neurotransmitter systems .
Case Studies and Research Findings
Pharmacological Profile
This compound functions primarily as an H1 receptor antagonist but also exhibits anticholinergic activity. The following table summarizes its pharmacological properties:
| Property | Description |
|---|---|
| Mechanism of Action | H1 receptor antagonism; inverse agonist at CNS H1 receptors |
| Onset of Action | Rapid onset (15-30 minutes) |
| Duration of Action | 4-6 hours for allergy relief; longer for sedative effects |
| Side Effects | Drowsiness, dry mouth, dizziness, urinary retention |
Mechanism of Action
Diphenhydramine Hydrochloride exerts its effects by acting as an inverse agonist at the H1 histamine receptors. By blocking these receptors, it prevents histamine from binding and causing allergic symptoms. Additionally, it has anticholinergic properties, which contribute to its sedative effects. The compound also interacts with various neurotransmitter systems, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid pathways .
Comparison with Similar Compounds
Table 1: Pharmacological Comparison of DPH with Analogues
| Compound | Receptor Affinity (H₁) | Anticholinergic Potency | Half-Life (h) | Sedative Effect |
|---|---|---|---|---|
| Diphenhydramine HCl | Moderate | High | 5–6 | High |
| Hydroxyzine HCl | Moderate | Moderate | 14–25 | Moderate |
| Doxepin HCl | Extremely High* | High | 15–30 | Very High |
| Lidocaine HCl | N/A | N/A | 1.5–2 | None |
Key Insights :
- Doxepin HCl : A tricyclic antidepressant with superior H₁ antagonism, making it highly sedating but less commonly used for allergies due to its psychiatric applications .
- Hydroxyzine HCl : Longer half-life (14–25 h) and lower anticholinergic effects compared to DPH, reducing dosing frequency .
Clinical Efficacy in Chronic Idiopathic Urticaria
Table 2: Efficacy Comparison in a 3-Month Study
| Parameter | This compound HCl | Hydroxyzine HCl | Astemizole |
|---|---|---|---|
| Withdrawal Rate (%) | 58 | 18 | 15 |
| Patients Improved (%) | 42 | 73 | 92 |
| Mean Time to Effect (Days) | 7.2 | 10.9 | 5.5 |
Findings :
- DPH showed the highest withdrawal rate (58%) due to inefficacy and sedation.
- Astemizole (second-generation antihistamine) demonstrated faster onset and superior symptom control.
Adverse Effects
Table 3: Adverse Effect Profiles
Notable Risks:
- DPH increases delirium risk (relative risk [RR] = 1.7) and hospital stay duration in patients aged ≥70 .
- Hydroxyzine has a more favorable safety profile, with only 18% withdrawal in clinical trials .
Analytical Methods
Table 4: Analytical Techniques for Quantification
Insights :
- DPH’s conductometric method outperforms UV in sensitivity and excipient tolerance .
- HPTLC-UV allows precise quantification in solid dosage forms .
Formulation and Stability
- Controlled-Release Matrices : DPH’s short half-life (5–6 h) necessitates multiple daily doses. Hydrophilic (HPMC) and hydrophobic (ethyl cellulose) polymers extend release, improving compliance .
- Combination Therapies: DPH is paired with pseudoephedrine HCl or acetaminophen in cold formulations, requiring validated multi-component assays .
Biological Activity
Diphenhydramine hydrochloride is a first-generation antihistamine widely used for its antiallergic and sedative properties. This article delves into its biological activity, mechanisms, pharmacokinetics, and clinical implications, supported by diverse research findings and case studies.
This compound primarily functions as an H1 receptor antagonist , blocking the effects of histamine in various tissues. Its actions include:
- Antihistaminic Effects : Reduces symptoms of allergic reactions such as sneezing and runny nose.
- Sedative Effects : Induces drowsiness by crossing the blood-brain barrier and acting on central nervous system (CNS) receptors.
- Anticholinergic Effects : Exhibits properties that can lead to side effects such as dry mouth and blurred vision due to its action on muscarinic acetylcholine receptors .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring 2 to 3 hours post-dose. The oral bioavailability ranges from 40% to 60% .
- Distribution : Widely distributed throughout the body, including the CNS, with a volume of distribution between 3.3 to 6.8 L/kg .
- Metabolism : Undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19), resulting in several metabolites including N-desmethylthis compound .
- Elimination : Excreted mainly as metabolites conjugated with glycine and glutamine, with only about 1% excreted unchanged in urine .
Biological Targets and Effects
This compound interacts with multiple biological targets:
| Biological Target | Mode of Action | Effect |
|---|---|---|
| H1 Receptor | Inverse agonist | Allergy reduction; Sedation |
| mACh Receptors | Antagonist | Anticholinergic effects |
| Sodium Channels | Blocker | Local anesthetic properties |
These interactions contribute to its therapeutic effects but also its side effects, particularly in older adults where cognitive decline has been observed .
Case Studies
- Cardiotoxicity in Overdose : A case study reported a pediatric patient experiencing wide complex tachycardia due to this compound overdose. Treatment with sodium bicarbonate was effective in managing the cardiac toxicity associated with sodium channel blockade .
- Cognitive Decline in Elderly Patients : A study involving hospitalized older patients indicated that this compound use was associated with a significant risk of cognitive decline, with an adjusted odds ratio of 2.3 for cognitive impairment compared to non-exposed individuals .
- Effectiveness Against COVID-19 : Preliminary research has shown that this compound combined with lactoferrin significantly inhibited SARS-CoV-2 replication in vitro, suggesting potential antiviral properties beyond its traditional uses .
Research Findings
Research has consistently shown that this compound can enhance sedation and improve sleep quality in patients suffering from insomnia. A double-blind study indicated that higher doses resulted in a greater hypnotic effect, particularly in patients without prior treatment for insomnia .
Q & A
Q. What validated HPLC methods are recommended for quantifying diphenhydramine hydrochloride in complex formulations?
Methodological Answer:
- Chromatographic Conditions : Use a C18 column (e.g., ACE5C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol-water-triethylamine (70:30:0.67, pH adjusted to 6.50 with phosphoric acid). Detection wavelength: 230 nm; flow rate: 1.0 mL/min .
- Calibration : Linear range of 39.52–197.6 µg/mL (r=0.9997). Average recovery: 100.5% (RSD=1.25%); repeatability RSD=0.78% (n=6) .
- Sample Preparation : Extract analyte from matrices (e.g., creams) using water or methanol, filter, and inject 20 µL .
Q. How are USP compliance limits for this compound hydrochloride content validated in capsules and injections?
Methodological Answer:
Q. What stability-indicating parameters should be monitored during this compound hydrochloride storage?
Methodological Answer:
- Physical Stability : Test clarity and color (1.0 g in 10 mL water must yield a clear, colorless solution) .
- Chemical Stability : Monitor heavy metal impurities (≤20 ppm Pb) and degradation products via HPLC retention time shifts .
- Storage : Use tight containers to prevent moisture absorption, which alters solubility (freely soluble in water, alcohol; sparingly in acetone) .
Advanced Research Questions
Q. How can UPLC-MS/MS resolve pharmacokinetic discrepancies of this compound hydrochloride in co-formulated drugs?
Methodological Answer:
- Sample Preparation : Extract rat plasma using protein precipitation (acetonitrile).
- Chromatography : Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm); mobile phase: 0.1% formic acid in water/acetonitrile .
- Quantification : Use multiple reaction monitoring (MRM) transitions for this compound (m/z 256.1 → 167.1) and caffeine (m/z 195.1 → 138.1). Validate with a linear range of 1–500 ng/mL (r² > 0.995) .
- Data Interpretation : Apply non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂ to assess drug-drug interactions .
Q. What strategies address analytical method contradictions between HPLC and HPTLC for this compound hydrochloride quantification?
Methodological Answer:
- HPTLC Parameters : Silica gel plates with fluorescence indicator; mobile phase: chloroform-methanol-ammonia (90:10:1). Detect at 254 nm .
- Cross-Validation : Compare precision (HPLC RSD=0.78% vs. HPTLC RSD=1.7–1.9%) and accuracy (spike recovery = 100.5% vs. 99.2–100.8%) .
- Root Cause Analysis : Investigate matrix effects (e.g., excipients in gelcaps) that may interfere with HPTLC fluorescence quenching .
Q. How are impurity profiles controlled during continuous-flow synthesis of this compound hydrochloride?
Methodological Answer:
- Synthesis Setup : Use a modular continuous-flow reactor with in-line PAT (Process Analytical Technology) for real-time monitoring .
- Critical Parameters : Optimize residence time (5–10 min), temperature (60–80°C), and reagent stoichiometry (1:1.2 this compound:HCl) to minimize by-products like N-oxide derivatives .
- Purification : Integrate liquid-liquid extraction (chloroform/water) and crystallization (ethanol recrystallization) to achieve ≥99.5% purity .
Methodological Notes
- Contradiction Resolution : When data conflicts arise (e.g., between UV and HPLC results), use orthogonal methods (e.g., LC-MS) and spike-and-recovery experiments to identify matrix interferences .
- Regulatory Compliance : Adhere to USP Chapter ⟨1225⟩ for method validation, including specificity, linearity, accuracy, precision, and robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
